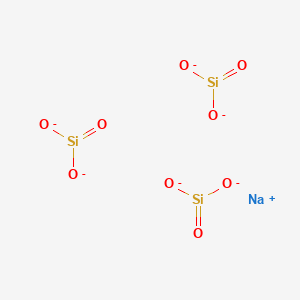

sodium;dioxido(oxo)silane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. It is commonly found in both solid and liquid forms, depending on its concentration.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium;dioxido(oxo)silane can be synthesized through several methods. One common method involves the reaction of sodium carbonate (soda ash) with silicon dioxide (silica) at high temperatures. The reaction is as follows:

Na2CO3+SiO2→Na2SiO3+CO2

This reaction typically occurs in a furnace at temperatures around 1400°C .

Industrial Production Methods: In industrial settings, this compound is produced by melting a mixture of soda ash and silica sand. The molten mixture is then cooled and solidified to form glassy lumps, which are subsequently dissolved in water to produce a concentrated solution . This solution can be further processed to obtain the desired concentration and form of this compound.

Chemical Reactions Analysis

Types of Reactions: Sodium;dioxido(oxo)silane undergoes various chemical reactions, including:

Neutralization: Reacts with acids to form silica gel and sodium salts.

Dehydration: At high temperatures, it can lose water to form anhydrous sodium silicate.

Common Reagents and Conditions:

Acids: Hydrochloric acid (HCl) is commonly used to neutralize this compound, resulting in the formation of silica gel and sodium chloride.

Heat: High temperatures are used to drive off water and produce anhydrous forms of the compound.

Major Products Formed:

Silica Gel: Formed during the neutralization reaction with acids.

Anhydrous Sodium Silicate: Produced by heating the hydrated form.

Scientific Research Applications

Sodium;dioxido(oxo)silane has a wide range of applications in scientific research and industry:

Chemistry: Used as a starting material for the synthesis of zeolites and silica catalysts.

Biology: Employed in the preparation of molecular sieves for chromatography and other separation techniques.

Medicine: Utilized in the production of oxygen-enriched air for medical applications.

Industry: Acts as an adhesive, binder, corrosion inhibitor, and coagulant in various industrial processes.

Mechanism of Action

The mechanism by which sodium;dioxido(oxo)silane exerts its effects is primarily through its ability to form silicate networks. When dissolved in water, it hydrolyzes to form silanol groups, which can further polymerize to form siloxane linkages (Si–O–Si). These linkages provide the compound with its adhesive and binding properties . Additionally, the compound’s high pH and buffering capacity make it effective in neutralizing acids and stabilizing pH levels in various applications .

Comparison with Similar Compounds

Sodium Metasilicate (Na2SiO3): Similar in composition but differs in its specific structure and applications.

5A Molecular Sieve (Na12[(AlO2)12(SiO2)12]·xH2O): A type of zeolite used as an adsorbent and catalyst.

Uniqueness: Sodium;dioxido(oxo)silane is unique due to its versatility and wide range of applications. Its ability to form a viscous solution and act as a binder, adhesive, and corrosion inhibitor sets it apart from other silicate compounds .

Properties

Molecular Formula |

NaO9Si3-5 |

|---|---|

Molecular Weight |

251.24 g/mol |

IUPAC Name |

sodium;dioxido(oxo)silane |

InChI |

InChI=1S/Na.3O3Si/c;3*1-4(2)3/q+1;3*-2 |

InChI Key |

LAFBQKLINPNURY-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)

![2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B13817088.png)

![tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate](/img/structure/B13817094.png)